1,1,1-trifluoro-N-(2-methoxybenzyl)methanamine
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Overview
Description
1,1,1-Trifluoro-N-(2-methoxybenzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and methoxybenzyl groups attached to a methanamine backbone
Preparation Methods
The synthesis of 1,1,1-trifluoro-N-(2-methoxybenzyl)methanamine typically involves the reaction of 2-methoxybenzylamine with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
1,1,1-Trifluoro-N-(2-methoxybenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted amines and fluorinated compounds.
Scientific Research Applications
1,1,1-Trifluoro-N-(2-methoxybenzyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(2-methoxybenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxybenzyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1,1,1-Trifluoro-N-(2-methoxybenzyl)methanamine can be compared with similar compounds such as:
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine: This compound has a methyl group instead of a methoxy group, which affects its chemical reactivity and biological activity.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: This compound contains a tetrazole moiety, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of trifluoromethyl and methoxybenzyl groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C9H10F3NO |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(2-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-5-3-2-4-7(8)6-13-9(10,11)12/h2-5,13H,6H2,1H3 |
InChI Key |
GHSXOKZENKKUGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(F)(F)F |
Origin of Product |
United States |
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